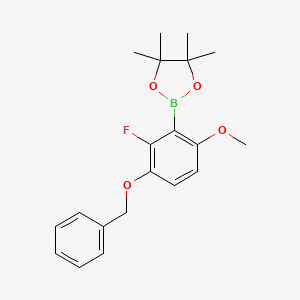![molecular formula C27H36N8O5 B14023938 2-[[4-[(2,4-Diaminopteridin-6-yl)methyl-octylamino]benzoyl]amino]pentanedioic acid CAS No. 82318-24-9](/img/structure/B14023938.png)
2-[[4-[(2,4-Diaminopteridin-6-yl)methyl-octylamino]benzoyl]amino]pentanedioic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[[4-[(2,4-diaminopteridin-6-yl)methyl-octyl-amino]benzoyl]amino]pentanedioic acid is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structure, which includes a pteridine ring system, making it a subject of interest in medicinal chemistry and biochemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[4-[(2,4-diaminopteridin-6-yl)methyl-octyl-amino]benzoyl]amino]pentanedioic acid typically involves multiple steps, starting from readily available precursors. The process often includes the formation of the pteridine ring, followed by the introduction of the benzoyl and amino groups. Specific reaction conditions, such as temperature, pH, and solvents, are carefully controlled to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow synthesis and automated reactors are employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2-[[4-[(2,4-diaminopteridin-6-yl)methyl-octyl-amino]benzoyl]amino]pentanedioic acid undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, affecting its reactivity and stability.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted analogs with different functional groups.
科学的研究の応用
2-[[4-[(2,4-diaminopteridin-6-yl)methyl-octyl-amino]benzoyl]amino]pentanedioic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential role in biological systems, including enzyme interactions and metabolic pathways.
Medicine: Research explores its potential therapeutic applications, such as in the development of new drugs or as a diagnostic tool.
Industry: The compound’s unique properties make it useful in various industrial applications, including materials science and chemical manufacturing.
作用機序
The mechanism by which 2-[[4-[(2,4-diaminopteridin-6-yl)methyl-octyl-amino]benzoyl]amino]pentanedioic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes and pathways. The compound’s structure allows it to bind to these targets with high specificity, influencing their activity and function.
類似化合物との比較
Similar Compounds
Similar compounds include other pteridine derivatives and benzoyl amino acids. These compounds share structural features with 2-[[4-[(2,4-diaminopteridin-6-yl)methyl-octyl-amino]benzoyl]amino]pentanedioic acid but may differ in their functional groups or side chains.
Uniqueness
What sets 2-[[4-[(2,4-diaminopteridin-6-yl)methyl-octyl-amino]benzoyl]amino]pentanedioic acid apart is its specific combination of functional groups and its ability to interact with a wide range of biological targets
特性
CAS番号 |
82318-24-9 |
|---|---|
分子式 |
C27H36N8O5 |
分子量 |
552.6 g/mol |
IUPAC名 |
2-[[4-[(2,4-diaminopteridin-6-yl)methyl-octylamino]benzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C27H36N8O5/c1-2-3-4-5-6-7-14-35(16-18-15-30-24-22(31-18)23(28)33-27(29)34-24)19-10-8-17(9-11-19)25(38)32-20(26(39)40)12-13-21(36)37/h8-11,15,20H,2-7,12-14,16H2,1H3,(H,32,38)(H,36,37)(H,39,40)(H4,28,29,30,33,34) |
InChIキー |
GMHRENKQRXMRLD-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


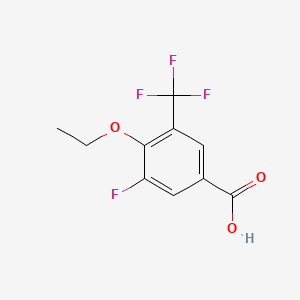
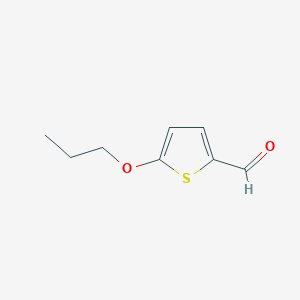


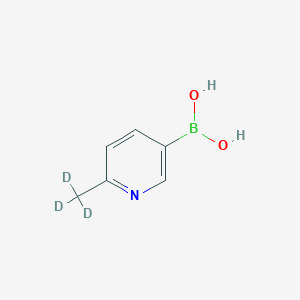
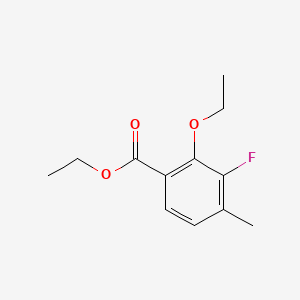

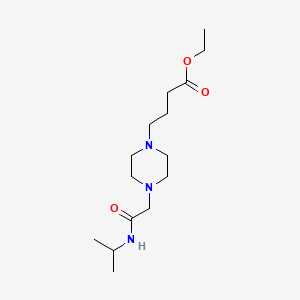
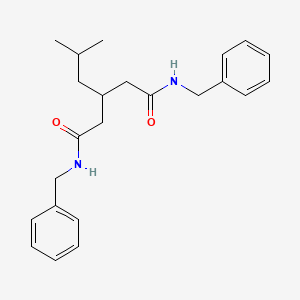
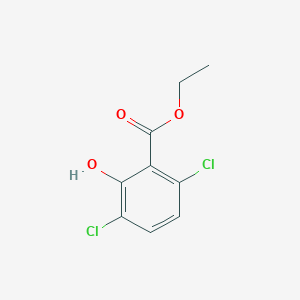
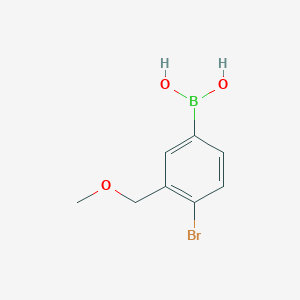
![3-[(2,6-dimethylphenoxy)methyl]-4-(2-methylphenyl)-1H-1,2,4-triazole-5-thione](/img/structure/B14023926.png)

